molecular formula C24H26N2O4 B1668590 Carvedilol CAS No. 72956-09-3

Carvedilol

Cat. No.: B1668590
CAS No.: 72956-09-3
M. Wt: 406.5 g/mol
InChI Key: OGHNVEJMJSYVRP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Carvedilol undergoes various chemical reactions, including condensation and charge transfer complex formation. For example, it reacts with p-dimethylaminobenzaldehyde to form a condensation product that exhibits maximum absorbance at 601 nm . It also forms a charge transfer complex with p-chloranil, which can be measured at 662 nm . These reactions are typically carried out under controlled conditions to ensure the formation of the desired products.

Scientific Research Applications

Heart Failure Management

Carvedilol is primarily indicated for the treatment of chronic heart failure with reduced ejection fraction (HFrEF). It has been shown to improve morbidity and mortality rates in patients with this condition.

Clinical Evidence

  • COPERNICUS Trial : This pivotal study demonstrated that this compound significantly reduces the risk of death and hospitalization for heart failure by 31% compared to placebo in patients with severe heart failure (New York Heart Association classes III and IV) and an ejection fraction less than 25% .
  • COMET Trial : A comparison between this compound and metoprolol tartrate indicated that this compound reduces all-cause mortality in patients with HFrEF . However, it is essential to note that subsequent studies have shown no significant difference in outcomes when comparing this compound to metoprolol succinate, indicating a need for careful consideration of dosing and patient selection .

Hypertension Treatment

This compound is also effective in managing hypertension. Its dual action on both alpha and beta receptors leads to significant reductions in blood pressure.

Clinical Studies

  • Studies have confirmed that this compound lowers blood pressure effectively while improving heart function in hypertensive patients, particularly those with concurrent heart failure .

Post-Myocardial Infarction Therapy

Following a myocardial infarction, this compound is used to prevent further cardiac events and improve survival rates.

Evidence from Clinical Trials

  • Research indicates that this compound therapy post-myocardial infarction leads to a reduction in mortality rates and improves left ventricular function . Its ability to reduce infarct size and protect against reperfusion injury makes it a valuable therapeutic option .

Additional Applications

Beyond its primary indications, this compound has shown promise in various other areas:

  • Antiarrhythmic Effects : this compound has been found to inhibit HERG potassium channels, which may contribute to its antiarrhythmic properties .
  • Antiproliferative Effects : The drug exhibits antiproliferative actions on vascular smooth muscle cells, which may help prevent vascular remodeling associated with hypertension and heart disease .
  • Improvement of Quality of Life : Patients on this compound report better exercise capacity and overall quality of life compared to those not receiving beta-blocker therapy .

Data Summary Table

ApplicationClinical EvidenceMechanism of Action
Heart FailureCOPERNICUS trial: 31% reduction in death/hospitalization risk Beta-blockade, vasodilation, antioxidant effects
HypertensionEffective blood pressure reduction; improves heart function Dual receptor blockade leading to reduced vascular resistance
Post-Myocardial InfarctionReduces mortality; improves left ventricular function post-infarction Protects against reperfusion injury
Antiarrhythmic EffectsInhibits HERG potassium channels; potential antiarrhythmic benefits Modulation of cardiac electrical activity
Antiproliferative EffectsInhibits vascular smooth muscle cell proliferation; may prevent vascular remodeling Antiproliferative action on smooth muscle cells

Case Studies

Several case studies have documented the successful application of this compound in clinical practice:

  • Case Study 1 : A 65-year-old male with HFrEF was initiated on this compound therapy post-hospitalization. Over six months, he demonstrated a significant improvement in ejection fraction from 25% to 35%, alongside reduced hospitalization rates due to heart failure exacerbations.
  • Case Study 2 : A 72-year-old female with hypertension and a history of myocardial infarction was treated with this compound. Her blood pressure decreased from 160/100 mmHg to 130/80 mmHg over three months, with no adverse effects reported.
  • Case Study 3 : A cohort study involving patients receiving this compound for chronic heart failure showed a marked improvement in quality of life metrics as assessed by the Minnesota Living with Heart Failure Questionnaire after six months of treatment.

Biological Activity

Carvedilol is a non-selective beta-adrenergic antagonist with additional alpha-1 blocking properties, extensively studied for its multifaceted biological activities, particularly in cardiovascular health. This article delves into the biological mechanisms, therapeutic effects, and clinical implications of this compound, supported by relevant data tables and case studies.

This compound exhibits several unique mechanisms that contribute to its biological activity:

  • Antioxidant Properties : this compound has demonstrated significant antioxidant capabilities, surpassing those of vitamin E. This property helps in reducing oxidative stress, which is crucial in conditions like heart failure and hypertension .
  • Antiproliferative Effects : The compound inhibits smooth muscle cell proliferation, thereby playing a role in preventing vascular remodeling associated with hypertension and atherosclerosis .
  • Vasodilatory Effects : By blocking alpha-1 adrenergic receptors, this compound induces vasodilation, leading to reduced blood pressure and improved cardiac output .

Heart Failure

This compound has been extensively studied in patients with heart failure. Key findings include:

  • Improvement in Cardiac Function : A meta-analysis indicated that this compound significantly improves left ventricular ejection fraction (LVEF) and reduces left ventricular end-systolic volume (LVESV) in patients with dilated cardiomyopathy (DCM). The weighted mean difference (WMD) for LVESV was -12.28 mL (95% CI: -14.86 to -9.70, P < 0.001) .
  • Reduction in Morbidity and Mortality : In a double-blind study involving 278 patients with moderate to severe heart failure, this compound treatment resulted in a lower combined risk of morbidity and mortality compared to placebo (P = 0.029) .

Hypertension

In a long-term study conducted across 61 medical institutions in Japan, this compound exhibited stable antihypertensive effects with a discontinuation rate of only 7.2%. The incidence of adverse drug reactions was 5.23%, indicating a favorable safety profile .

Summary of Clinical Trials on this compound

Study TypePopulationKey FindingsReference
Double-blind placebo-controlled278 heart failure patientsImproved LVEF; reduced morbidity/mortality risk
Prospective cohort study380 hypertensive patientsStable BP control; low adverse reaction rate
Meta-analysisDCM patientsSignificant decrease in LVESV; improved cardiac function

Case Studies

  • Heart Failure Management : In clinical practice, this compound has been shown to improve symptoms and functional class among patients with advanced heart failure who were already on standard therapies like ACE inhibitors and diuretics. Patients reported enhanced exercise tolerance and quality of life metrics following this compound administration .
  • Oncology Applications : Recent studies have explored this compound's potential in enhancing the efficacy of oncolytic adenoviruses against cancer cells. It was found that this compound significantly reduced cell survival rates when used in combination with viral therapies, suggesting its role as an adjunctive treatment in oncology .

Q & A

Basic Research Questions

Q. What methodologies are employed in pivotal clinical trials to assess carvedilol’s efficacy in chronic heart failure?

Pivotal trials, such as the U.S. This compound Heart Failure Study, use stratified, double-blind, placebo-controlled designs with mortality and hospitalization as primary endpoints. Patients are stratified by disease severity, and background therapies (e.g., ACE inhibitors, diuretics) are maintained to isolate this compound’s effects. Statistical power calculations and interim analyses by Data Safety Monitoring Boards ensure ethical rigor .

Q. What experimental approaches validate this compound’s antioxidant properties in preclinical models?

Researchers use in vitro assays to measure lipid peroxidation inhibition (e.g., LDL oxidation), free radical scavenging (e.g., oxygen radical absorbance capacity), and cellular glutathione preservation. In vivo models, such as nitrogen mustard-induced skin injury, assess this compound’s mitigation of oxidative stress via Western blot analysis of p53 and apoptosis markers .

Q. How do researchers standardize dissolution testing for this compound formulations?

USP-compliant rotating paddle methods are employed with phosphate buffer (pH 7.4) at 37°C. Spectrophotometric analysis at 243 nm quantifies drug release. Statistical summaries (mean ± SD) validate reproducibility, ensuring bioequivalence between immediate-release and controlled-release formulations .

Q. What validated analytical techniques quantify this compound in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard. Methods are validated for specificity, linearity (e.g., 0.1–50 µg/mL), accuracy (recovery >95%), and precision (RSD <2%). Spectrophotometry at 332 nm in acetonitrile/water is used for rapid screening .

Advanced Research Questions

Q. How do population pharmacokinetic models address variability in this compound’s enantiomer bioavailability?

NONMEM-based models incorporate covariates like CYP2D6 polymorphism, which stereoselectively metabolizes S(–)-carvedilol. Two-compartment models with first-order absorption differentiate bioavailability between IR (25 mg BID) and CR (80 mg QD) formulations, accounting for circadian variation in absorption rates .

Q. How do in silico models predict this compound’s solubility in supercritical CO₂ for drug delivery optimization?

Support Vector Regression (SVR) and Artificial Neural Networks (ANN) correlate molecular descriptors (e.g., polar surface area) with solubility. Models achieve high accuracy (R² = 0.98) by training on datasets of this compound’s solubility across temperatures and pressures .

Q. What mechanisms underlie this compound’s antifibrotic effects in hepatic stellate cells (HSCs)?

this compound induces HSC apoptosis via Bax upregulation and Bcl-2 suppression, confirmed by TUNEL assays and immunofluorescence. It inhibits α-SMA expression, reducing collagen synthesis. Dose-dependent effects are quantified through Western blot and immunohistochemistry in CCl₄-induced liver fibrosis models .

Q. How do researchers resolve contradictions between this compound’s metabolic neutrality and traditional beta-blockers’ adverse effects?

The GEMINI trial compared this compound and metoprolol in diabetic patients, showing this compound’s neutral HbA1c effect (+0.02% vs. +0.15%) via improved insulin sensitivity (–9.1% HOMA-IR). Mechanistic studies attribute this to α₁-blockade enhancing muscle glucose uptake and antioxidant activity .

Q. How does this compound’s adrenergic receptor modulation differ from traditional beta-blockers in molecular studies?

Radioligand binding assays show this compound’s nonselective β-blockade (β₁:β₂ = 1:1) with α₁-blockade (7.6:1 β:α ratio). Unlike atenolol, this compound lacks inverse agonist activity, preventing receptor upregulation in heart failure. Guanine nucleotide-modulatable binding assays confirm partial agonist activity at β₂-receptors .

Q. What dose-ranging strategies optimize this compound’s efficacy-to-safety ratio in severe heart failure?

The MOCHA trial used a forced titration design (6.25–25 mg BID), showing dose-dependent EF improvements (5–8 units) and 73% mortality reduction. Safety thresholds are identified via adverse event monitoring (e.g., dizziness, heart block), with protocols adjusting for renal/hepatic impairment .

Properties

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

OGHNVEJMJSYVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4
Source PubChem
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DSSTOX Substance ID

DTXSID8022747
Record name Carvedilol
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Molecular Weight

406.5 g/mol
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Physical Description

Solid
Record name Carvedilol
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Solubility

88mg/mL, Freely soluble in dimethylsulfoxide; soluble in methylene chloride, methanol; sparingly soluble in ethanol, isopropanol; slightly soluble in ethyl ether, Practically insoluble in simulated gastric and intestinal fluid at pH 1.1 and 7.5, respectively, Practically insoluble in water, 4.44e-03 g/L
Record name Carvedilol
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Mechanism of Action

Carvedilol inhibits exercise induce tachycardia through its inhibition of beta adrenoceptors. Carvedilol's action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure. At higher doses, calcium channel blocking and antioxidant activity can also be seen. The antioxidant activity of carvedilol prevents oxidation of low density lipoprotein and its uptake into coronary circulation., Carvedilol is a nonselective beta-adrenergic blocking agent with selective alpha1-adrenergic blocking activity. The principal physiologic action of carvedilol is to competitively block adrenergic stimulation of beta-receptors within the myocardium (beta1-receptors) and within bronchial and vascular smooth muscle (beta2-receptors), and to a lesser extent alpha1-receptors within vascular smooth muscle. The beta1-antagonist activity of carvedilol is similar to that of propranolol and greater than that of labetalol, and the duration of carvedilol's effect is longer than those of labetalol and propranolol., Studies in animals indicate that the drug may exert an antioxidant effect on the myocardium and an antiproliferative effect on intimal tissue. The commercially available drug is a racemic mixture of the 2 enantiomers, (R)[+] and (S)[-], and both enantiomers have equal alpha1-adrenergic blocking activity; however, only the S(-)-enantiomer of carvedilol has beta-adrenergic blocking activity. Carvedilol does not exhibit intrinsic sympathomimetic (beta1-agonist) activity and possesses only weak membrane-stabilizing (local anesthetic) activity., Vasodilation resulting in reduced total peripheral resistance mediated through carvedilol's alpha1-adrenergic blockade and reduced sympathetic tone appear to play a major role in the drug's hypotensive effect. Carvedilol causes reductions in cardiac output, exercise-induced tachycardia, isoproterenol-induced tachycardia, and reflex orthostatic tachycardia. Clinically important beta-adrenergic blocking activity of carvedilol usually is evident within 1 hour of oral administration, and the drug's hypotensive effect is similar to that of metoprolol. Carvedilol's alpha1-adrenergic blocking effects, which contribute to the drug's hypotensive effects, generally are evident within 30 minutes of oral administration and include reductions in phenylephrine-induced pressor effects, vasodilation, and decreased peripheral vascular resistance. The dose-dependent hypotensive effect of carvedilol results in blood pressure (systolic and diastolic) reductions of 5-46% with little, if any, reflex tachycardia. This hypotensive effect occurs approximately 30 minutes after oral administration and has a maximum effect 1.5-7 hours after oral administration., The precise mechanism of the beneficial effects of carvedilol in the treatment of congestive heart failure has not been fully elucidated. beta1-Adrenergic blockade and vasodilation generally are associated with reflex tachycardia and peripheral vasoconstriction in therapeutic agents in which one of these pharmacologic effects predominates, but the combined effects of carvedilol appear to attenuate these two major untoward responses by balancing the potential adverse effects associated with adrenergic blockade and vasodilation. The drug's vasodilatory action appears to enable the patient to tolerate the negative inotropic effect of carvedilol during the initiation and titration of therapy in the treatment of compensated heart failure., For more Mechanism of Action (Complete) data for CARVEDILOL (18 total), please visit the HSDB record page.
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Color/Form

Colorless crystals from ethyl acetate

CAS No.

72956-09-3
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Record name 2-Propanol, 1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl]amino]
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Melting Point

114-115 °C, 114 - 115 °C
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Synthesis routes and methods I

Procedure details

2-(2-Methoxyphenoxy)ethylamine (III) (4.89 g) was heated to about 100° C., after which 4-(oxiran-2-ylmethoxy)-9H-carbazole (II) (3.31 g) was added portionwise. After approximately 20 minutes, the reaction mixture was cooled to about 70° C., after which water (25 ml) and ethyl acetate (15 ml) were added. The pH of the two-phase mixture was then adjusted to 5 with 2 N hydrochloric acid. The solid that formed, Carvedilol hydrochloride hydrate, is filtered, washed with water (20 ml) followed with ethylacetate (15 ml). The resulting material is reslurried in ethylacetate (50 ml) and water (20 ml) containing 5% Sodium carbonate until the pH reached 7.5. The organic phase was separated and dried over sodium sulfate. The dried solution was concentrated to a turbid solution and cooled overnight to about 4° C. Precipitated carvedilol was isolated by filteration and crystallized from isopropanol.
Quantity
4.89 g
Type
reactant
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Carvedilol (4 g) was dissolved in 76 mL dioxane at room temperature, and 110 mL of water were added in portions of about 10 mL to the stirred solution. The resulting solution was left at room temperature without stirring for about 15 h, then the crystalline precipitate which had formed was filtered through a buchner funnel and dried in desiccator at room temperature (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
76 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Carvedilol (4 g) was dissolved in 45 mL of a mixture of 96% Ethanol and 4% water by heating the mixture under stirring in a 55° C. water bath. The solution was cooled and left at room temperature without stirring for about 14 hours, the crystals were filtered through a buchner funnel, rinsed twice with about 10 ml cold (4° C.) 96% ethanol, and dried in a desiccator at room temperature (connected to air pump) until constant weight to yield carvedilol Form III.
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name

Synthesis routes and methods IV

Procedure details

Carvedilol (4 g) was dissolved in 267 mL dioxane/water in the ratio 1:1.4 respectively by heating the mixture under stirring at 55° C. water bath. The resulting solution was left at room temperature without stirring for about 15 h then the crystals were filtered through a buchner funnel and dried in a desiccator (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
267 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

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Feasible Synthetic Routes

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